N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives
Preparation Methods
The synthesis of N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. One common synthetic route involves the reaction of 4-methoxythiophenol with formaldehyde to form the intermediate 4-methoxythian-4-ylmethyl alcohol. This intermediate is then reacted with 5-methyl-1,2-oxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the oxazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in alcohols or amines .
Scientific Research Applications
N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide can be compared with other oxazole derivatives, such as:
5-methyl-1,2-oxazole-4-carboxamide: Lacks the 4-methoxythian-4-ylmethyl group, resulting in different biological activities and properties.
4-methoxythian-4-ylmethyl-1,2-oxazole: Lacks the carboxamide group, leading to variations in reactivity and applications.
N-[(4-methoxythian-4-yl)methyl]-1,2-oxazole-4-carboxamide: Lacks the 5-methyl group, which may affect its stability and biological activity
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-10(7-14-17-9)11(15)13-8-12(16-2)3-5-18-6-4-12/h7H,3-6,8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKRUNIMHXVUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2(CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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